molecular formula C13H20N2O B14841777 3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine

3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine

Cat. No.: B14841777
M. Wt: 220.31 g/mol
InChI Key: QXKQLGBZWBWZAX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a dimethylpyridinamine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring, introduction of the isopropyl group, and attachment of the cyclopropoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinamine compounds .

Scientific Research Applications

3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C13H20N2O/c1-9(2)11-7-8-12(16-10-5-6-10)13(14-11)15(3)4/h7-10H,5-6H2,1-4H3

InChI Key

QXKQLGBZWBWZAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)N(C)C

Origin of Product

United States

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